molecular formula C4HCl2NOS B6235539 2,5-dichloro-1,3-thiazole-4-carbaldehyde CAS No. 929910-36-1

2,5-dichloro-1,3-thiazole-4-carbaldehyde

Cat. No.: B6235539
CAS No.: 929910-36-1
M. Wt: 182
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Description

2,5-Dichloro-1,3-thiazole-4-carbaldehyde is a versatile and high-value chemical building block in medicinal chemistry and organic synthesis. Its core structure incorporates a thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen atoms, which is a privileged scaffold in drug discovery . This specific 2,4,5-trisubstituted thiazole derivative is functionally rich, featuring two chlorine atoms and an aldehyde group that serve as excellent handles for further synthetic elaboration. The aldehyde group, in particular, is a critical reactive site, allowing for facile conversion into other functional groups or for use in condensation reactions to create novel chemical libraries. The primary research value of this compound lies in its application as a key intermediate for the synthesis of novel compounds with potential biological activities. The thiazole ring is a common motif in numerous clinically approved drugs and investigational compounds, associated with a wide range of pharmacological effects including antibacterial, antifungal, antiviral, and antitumor activities . For instance, structurally similar 2,5-dichloro thienyl substituted thiazole derivatives have been synthesized and demonstrated significant antimicrobial properties in scientific studies . The specific placement of the chlorine substituents and the formyl group on the thiazole nucleus makes this compound a valuable precursor for constructing more complex molecules targeting these therapeutic areas. Its mechanism of action in final active compounds is typically context-dependent, often involving the inhibition of specific microbial or cellular enzymes, as suggested by molecular docking studies on related molecules . Researchers will find this reagent particularly useful in programs aimed at developing new anti-infective agents or in the structure-activity relationship (SAR) study of heterocyclic compounds. It is supplied For Research Use Only and is strictly intended for use in laboratory research. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

929910-36-1

Molecular Formula

C4HCl2NOS

Molecular Weight

182

Purity

95

Origin of Product

United States

Reactivity and Mechanistic Studies of 2,5 Dichloro 1,3 Thiazole 4 Carbaldehyde

Reactions at the Carbaldehyde Functionality of 2,5-Dichloro-1,3-thiazole-4-carbaldehyde

The aldehyde group is a classic electrophilic center, readily participating in a variety of nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions (e.g., to form oximes, hydrazones)

The carbaldehyde functional group of 2,5-dichloro-1,3-thiazole-4-carbaldehyde readily undergoes nucleophilic addition. This type of reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then typically dehydrates to yield the final product.

Oxime Formation: The reaction with hydroxylamine (B1172632) hydrochloride in the presence of a mild base, such as sodium bicarbonate or sodium acetate, yields the corresponding 2,5-dichloro-1,3-thiazole-4-carbaldehyde oxime. evitachem.comgoogle.com The mechanism involves the initial nucleophilic attack of the hydroxylamine on the aldehyde's carbonyl carbon, followed by a proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the oxime. evitachem.com These oxime derivatives are stable compounds and can serve as precursors for other functional groups, such as nitriles, through dehydration. google.com

Hydrazone Formation: Similarly, the aldehyde can be condensed with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) to form hydrazones. mdpi.comcapes.gov.br The reaction proceeds via a nucleophilic addition-elimination mechanism analogous to oxime formation. The resulting hydrazones, characterized by the R2C=NNR'R'' linkage, are valuable intermediates in the synthesis of various heterocyclic compounds and have been studied for their diverse biological activities. mdpi.comajbasweb.com

Table 1: Nucleophilic Addition Reactions
ReactantNucleophileProduct TypeTypical Conditions
2,5-Dichloro-1,3-thiazole-4-carbaldehydeHydroxylamine (NH₂OH)OximeBase (e.g., NaHCO₃), Ethanol/Water, Room Temperature google.com
2,5-Dichloro-1,3-thiazole-4-carbaldehydeHydrazine (N₂H₄) or derivativeHydrazoneEthanol, Reflux ajbasweb.com

Condensation Reactions (e.g., Claisen-Schmidt condensation to form chalcones, Schiff base formation)

Condensation reactions are a cornerstone of C-C and C-N bond formation, extending the molecular framework from the carbaldehyde group.

Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation between an aldehyde (in this case, 2,5-dichloro-1,3-thiazole-4-carbaldehyde) and a ketone containing an α-hydrogen (such as acetophenone) to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). wikipedia.orgresearchgate.net The reaction is a type of crossed aldol (B89426) condensation. wikipedia.orgnih.gov The process begins with the deprotonation of the ketone's α-carbon by a base (e.g., NaOH) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the thiazole (B1198619) aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the conjugated chalcone structure. magritek.com

Schiff Base Formation: The reaction of the aldehyde with primary amines leads to the formation of imines, also known as Schiff bases. nih.govnih.gov This condensation is typically carried out by refluxing the aldehyde and the primary amine in a solvent like methanol (B129727) or ethanol, sometimes with a catalytic amount of acid. nih.govimpactfactor.org The reaction proceeds through a nucleophilic attack by the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the Schiff base. nih.gov Schiff bases are versatile ligands in coordination chemistry and are widely investigated for their pharmacological properties. ajbasweb.com

Table 2: Condensation Reactions
Reaction TypeCo-reactantProduct ClassGeneral Conditions
Claisen-SchmidtKetone with α-hydrogen (e.g., Acetophenone)ChalconeBase catalyst (e.g., NaOH), Alcohol solvent, 25-50°C researchgate.net
Schiff Base FormationPrimary Amine (R-NH₂)Imine (Schiff Base)Ethanol, Reflux ajbasweb.comnih.gov

Oxidation and Reduction Transformations of the Aldehyde Group

The aldehyde functionality can be readily transformed into higher or lower oxidation states, providing access to carboxylic acids and alcohols, respectively.

Oxidation: The aldehyde group can be oxidized to the corresponding 2,5-dichloro-1,3-thiazole-4-carboxylic acid. epa.gov Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent can be employed for this transformation. The choice of reagent depends on the desired reaction conditions and compatibility with the sensitive dichlorothiazole ring. The resulting carboxylic acid is a key synthetic precursor for esters, amides, and other acid derivatives.

Reduction: The aldehyde can be reduced to form 2,5-dichloro-1,3-thiazol-4-yl)methanol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in an alcoholic solvent like methanol or ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but require anhydrous conditions. Catalytic hydrogenation is another viable method for reducing aldehydes to alcohols. nih.gov

Substitution Reactions at the Chlorinated Positions of 2,5-Dichloro-1,3-thiazole-4-carbaldehyde

The two chlorine atoms on the thiazole ring are susceptible to substitution, primarily through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the thiazole ring facilitates these transformations.

Nucleophilic Aromatic Substitution (SNAr) on the Thiazole Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated, electron-poor aromatic and heteroaromatic rings. libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (a chloride ion in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is restored upon the expulsion of the leaving group.

For 2,5-dichloro-1,3-thiazole-4-carbaldehyde, the presence of the electron-withdrawing thiazole nitrogen and the formyl group activates the ring towards nucleophilic attack. SNAr reactions can be performed with a variety of nucleophiles, including amines, alkoxides, and thiolates, often requiring elevated temperatures or strong bases. chemrxiv.org Studies on similar dichlorinated heterocycles like 2,4-dichloroquinazolines show that substitution can be regioselective, with one position being more reactive than the other. nih.gov For dichlorothiazoles, factors like the position relative to the ring heteroatoms and the activating formyl group will dictate which chlorine atom is preferentially substituted. stackexchange.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura for aryl coupling, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming C-C and C-N bonds, and the chlorine atoms on the thiazole ring serve as effective coupling partners.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the dichlorothiazole with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This method is widely used to introduce aryl or vinyl substituents. Research on 3,5-dichloro-1,2,4-thiadiazole (B1299824) has shown that sequential or double Suzuki-Miyaura couplings can be achieved, allowing for the synthesis of mono- or di-arylated products by controlling the reaction conditions. nih.gov The relative reactivity of the C2 and C5 chlorine atoms would determine the outcome of a mono-coupling reaction.

Sonogashira Coupling: The Sonogashira reaction couples the aryl halide with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst, to form an alkynylated thiazole. wikipedia.orglibretexts.org This reaction is highly effective for creating C(sp²)-C(sp) bonds under mild conditions. wikipedia.orgorganic-chemistry.org Sequential Sonogashira couplings on dihalogenated heterocycles have been used to construct complex molecular architectures, suggesting that 2,5-dichloro-1,3-thiazole-4-carbaldehyde could be selectively alkynylated at one or both positions. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.orgnih.gov It offers a significant advantage over traditional SNAr methods, often proceeding under milder conditions with a broader range of amines (primary, secondary, and even ammonia (B1221849) equivalents). organic-chemistry.orgwiley.com This reaction could be applied to substitute one or both chlorine atoms on the thiazole ring with various amino groups, providing access to a wide array of aminated thiazole derivatives. wikipedia.org

Table 3: Transition Metal-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraAryl/Vinyl Boronic AcidC(sp²)-C(sp²) / C(sp²)-C(sp²)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) nih.gov
SonogashiraTerminal AlkyneC(sp²)-C(sp)Pd(0) catalyst, Cu(I) co-catalyst, Amine base wikipedia.orglibretexts.org
Buchwald-HartwigPrimary/Secondary AmineC(sp²)-NPd(0)/Pd(II) catalyst, Phosphine ligand, Base (e.g., NaOtBu) wikipedia.orgnih.gov

Ring-Opening and Rearrangement Pathways of the 2,5-Dichloro-1,3-thiazole Core

Information regarding the specific conditions and mechanisms that lead to the opening or rearrangement of the 2,5-dichloro-1,3-thiazole ring system is not documented in the available scientific literature. In a broader context, the stability of the thiazole ring is significant, though it can undergo cleavage under certain harsh conditions or when activated by specific substituents. For other heterocyclic systems, such as thiadiazoles, ring-opening reactions have been observed. For instance, 3,4-dichloro-1,2,5-thiadiazole (B139948) can undergo ring-opening upon treatment with metal amides. Similarly, ring transformations of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde (B3030886) with amines and other nucleophiles have been reported, leading to the formation of triazole derivatives. However, direct analogies to the reactivity of 2,5-dichloro-1,3-thiazole-4-carbaldehyde cannot be drawn without specific experimental evidence.

Investigation of Reaction Selectivity and Stereochemical Control for 2,5-Dichloro-1,3-thiazole-4-carbaldehyde

There is no available research data concerning the investigation of reaction selectivity (chemo-, regio-, and diastereoselectivity) or stereochemical control in reactions involving 2,5-dichloro-1,3-thiazole-4-carbaldehyde. Studies on other substituted thiazoles have demonstrated the potential for stereoselective and regioselective syntheses. For example, chemo- and stereoselective syntheses of substituted thiazoles from tert-alcohols have been reported, where the reaction conditions can influence the formation of kinetic versus thermodynamic products. Furthermore, the regioselective synthesis of thiazoles via cascade reactions of chromone (B188151) derivatives and thioamides has been achieved, with the outcome rationalized by computational studies. These examples highlight the types of investigations that would be necessary to understand and control the reactivity of 2,5-dichloro-1,3-thiazole-4-carbaldehyde, but no such studies have been published for this specific compound.

Advanced Spectroscopic and Structural Elucidation of 2,5 Dichloro 1,3 Thiazole 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Studies (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2,5-dichloro-1,3-thiazole-4-carbaldehyde and its derivatives. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the proton environments within the molecule. For the parent compound, 2,5-dichloro-1,3-thiazole-4-carbaldehyde, only one proton signal is expected: the aldehydic proton (-CHO). This proton is anticipated to appear as a singlet in the downfield region, typically between δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group and the aromatic thiazole (B1198619) ring. In related derivatives, such as 2-chloro-1,3-thiazole-5-carbaldehyde, the aldehydic proton appears at δ 9.96 ppm, and the thiazole ring proton (H-4) is observed at δ 8.21 ppm. chemicalbook.com The aromaticity of the thiazole ring generally results in proton chemical shifts between 7.27 and 8.77 ppm. wikipedia.orgfabad.org.tr

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. For 2,5-dichloro-1,3-thiazole-4-carbaldehyde, four distinct signals are expected.

The aldehyde carbon (C=O) would be the most downfield, typically in the δ 180-190 ppm range.

The thiazole ring carbons would have characteristic shifts influenced by the electronegative nitrogen, sulfur, and chlorine atoms. The C2 and C5 carbons, bonded directly to chlorine, would be significantly affected. For instance, in other thiazole derivatives, C2 and C4 carbons have been observed at δ 164.1 and 135.1 ppm, respectively. nih.gov The C4 carbon, attached to the aldehyde group, would also show a distinct chemical shift.

2D NMR Spectroscopy: To confirm assignments and elucidate complex structures in derivatives, two-dimensional (2D) NMR techniques are employed. wikipedia.orgnih.govmnstate.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is particularly useful for derivatives with adjacent protons. ucalgary.cayoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom that bears a proton. wikipedia.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings (2-4 bonds) between protons and carbons, which is crucial for identifying quaternary carbons (like C2 and C5 in the title compound) and piecing together the molecular framework by connecting different functional groups. wikipedia.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2,5-Dichloro-1,3-thiazole-4-carbaldehyde This table is predictive, based on data from analogous structures.

AtomTechniqueExpected Chemical Shift (ppm)Notes
-CHO¹H NMR9.5 - 10.5Singlet, highly deshielded due to carbonyl and ring effects.
-C=O¹³C NMR180 - 190Aldehyde carbonyl carbon.
C4¹³C NMR~135 - 145Ring carbon attached to the aldehyde group.
C2¹³C NMR~150 - 165Ring carbon attached to chlorine, influenced by adjacent N and S atoms.
C5¹³C NMR~125 - 135Ring carbon attached to chlorine.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HPLC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used methods. researchgate.netmdpi.com

For 2,5-dichloro-1,3-thiazole-4-carbaldehyde (C₄HCl₂NOS), the high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and one sulfur atom (³²S, ³³S, ³⁴S). The most abundant molecular ion peak would correspond to the species containing ³⁵Cl₂ and ³²S.

Fragmentation Analysis: Under ESI-MS/MS conditions, the protonated molecule [M+H]⁺ would undergo collision-induced dissociation, yielding structurally informative fragment ions. Expected fragmentation pathways for 2,5-dichloro-1,3-thiazole-4-carbaldehyde include:

Loss of CO: A common fragmentation for aldehydes, leading to the [M+H-CO]⁺ ion.

Loss of Cl: Cleavage of a carbon-chlorine bond would result in the [M+H-Cl]⁺ ion.

Ring Cleavage: The thiazole ring can fragment in various ways, such as by loss of HCN or cleavage of the C-S bonds, providing further structural confirmation.

The combination of ESI with tandem mass spectrometry (MS/MS) allows for the differentiation of isomers by revealing unique fragmentation patterns. mdpi.com

Table 2: Predicted ESI-MS Data for 2,5-dichloro-1,3-thiazole-4-carbaldehyde

IonFormulaCalculated m/z (for ³⁵Cl, ³²S)Notes
[M]⁺C₄HCl₂NOS⁺180.92Molecular ion. Isotopic pattern for 2 Cl atoms will be prominent.
[M+H]⁺C₄H₂Cl₂NOS⁺181.93Protonated molecular ion, often observed in ESI.
[M+Na]⁺C₄HCl₂NNaOS⁺203.91Sodium adduct, common in ESI.
[M+H-CO]⁺C₃H₂Cl₂NS⁺153.94Fragment from loss of carbon monoxide.
[M+H-Cl]⁺C₄H₂ClNOS⁺147.96Fragment from loss of a chlorine atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Key Vibrational Frequencies:

C=O Stretch: A strong, sharp absorption band is expected in the IR spectrum between 1680-1710 cm⁻¹ for the aldehyde carbonyl group. This frequency can be influenced by conjugation with the thiazole ring.

C-H Stretch (Aldehyde): A characteristic pair of medium-intensity bands may appear around 2820 cm⁻¹ and 2720 cm⁻¹. The latter is particularly diagnostic for aldehydes. youtube.com

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring typically appear in the 1500-1650 cm⁻¹ region. nih.gov The ring breathing modes are also characteristic and appear in the fingerprint region.

C-Cl Stretch: The carbon-chlorine stretching vibrations are expected to produce strong absorptions in the 600-800 cm⁻¹ range. The exact position depends on the electronic environment.

C-S Stretch: The C-S stretching vibration typically gives rise to a weaker band in the 600-700 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and C-S bonds, which are often weak in the IR spectrum.

Table 3: Characteristic IR Absorption Frequencies for 2,5-Dichloro-1,3-thiazole-4-carbaldehyde

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aldehyde C-H Stretch~2820 and ~2720Medium
Carbonyl C=O Stretch1680 - 1710Strong, Sharp
Thiazole Ring C=N/C=C Stretch1500 - 1650Medium to Strong
C-Cl Stretch600 - 800Strong

X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and details about the three-dimensional packing in the crystal lattice. While a crystal structure for 2,5-dichloro-1,3-thiazole-4-carbaldehyde itself is not reported, analysis of related thiazole derivatives provides significant insight. rsc.orgrsc.org

Studies on substituted thiazoles show that the five-membered thiazole ring is generally planar. nih.gov In the crystal packing of such planar aromatic systems, intermolecular interactions like π-π stacking and C-H···π interactions are common. nih.gov For 2,5-dichloro-1,3-thiazole-4-carbaldehyde, one would expect the planar thiazole rings to arrange in a way that maximizes favorable interactions. The chlorine atoms and the aldehyde group would play a crucial role in directing the crystal packing through dipole-dipole interactions or weaker C-H···O and C-H···Cl hydrogen bonds. The analysis of crystal packing is vital for understanding physical properties and for the design of crystalline materials. rsc.orgrsc.org

Table 4: Expected Crystallographic Parameters and Interactions for Thiazole Derivatives

ParameterObservation in Thiazole DerivativesExpected Relevance for the Title Compound
Ring GeometryThe thiazole ring is typically planar or near-planar. nih.govThe 2,5-dichloro-1,3-thiazole ring is expected to be planar.
Intermolecular InteractionsC-H···π, π-π stacking, C-H···O, and halogen bonding are frequently observed. nih.govSimilar interactions, including C-H···O involving the aldehyde and potential Cl···N or Cl···S halogen bonds, would likely govern the crystal packing.
Packing MotifsHerringbone and slipped-stack arrangements are common. rsc.orgThe specific packing would depend on the interplay of steric and electronic factors of the chloro and aldehyde substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are directly related to its system of conjugated π-electrons. The spectrum of 2,5-dichloro-1,3-thiazole-4-carbaldehyde is expected to show absorptions corresponding to π → π* and n → π* transitions.

The thiazole ring itself is an aromatic chromophore. researchgate.net The presence of the aldehyde group, which is conjugated with the ring, will extend the π-system and cause a bathochromic (red) shift of the π → π* absorption band to a longer wavelength compared to unsubstituted thiazole. The chlorine atoms, with their lone pairs of electrons, can also participate in conjugation and further influence the position of the absorption maxima (λ_max).

π → π Transition:* This high-intensity absorption band is expected in the 250-300 nm region, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system.

n → π Transition:* A lower-intensity absorption band is expected at a longer wavelength (>300 nm), corresponding to the promotion of a non-bonding electron (from the sulfur, nitrogen, or carbonyl oxygen) to a π* antibonding orbital.

The solvent environment can affect the positions of these bands; polar solvents can stabilize the ground state or excited state differently, leading to shifts in λ_max. researchgate.netekb.eg Studying the UV-Vis spectra of derivatives allows for a systematic investigation of how different substituents modulate the electronic structure and optical properties of the thiazole core. mdpi.com

Table 5: Expected UV-Vis Absorption Data for 2,5-Dichloro-1,3-thiazole-4-carbaldehyde in a Non-polar Solvent

TransitionExpected λ_max Range (nm)Relative IntensityNotes
π → π250 - 300HighAssociated with the conjugated thiazole-aldehyde system.
n → π> 300LowInvolves non-bonding electrons from O, N, or S. Often appears as a shoulder.

Computational and Theoretical Investigations of 2,5 Dichloro 1,3 Thiazole 4 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for analyzing the intrinsic properties of a molecule. DFT methods are employed to solve the electronic structure of a molecule, providing detailed information about its geometry, stability, and chemical reactivity. nih.govdntb.gov.ua For 2,5-dichloro-1,3-thiazole-4-carbaldehyde, these calculations would typically start with a geometry optimization to find the most stable three-dimensional arrangement of its atoms.

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. asianpubs.orgresearchgate.netnih.gov For thiazole (B1198619) derivatives, substituents significantly influence these energies. The two chlorine atoms and the carbaldehyde group, being electron-withdrawing, are expected to lower both the HOMO and LUMO energy levels and influence the molecule's reactivity profile.

Computational ParameterIllustrative ValueSignificance for 2,5-Dichloro-1,3-thiazole-4-carbaldehyde
EHOMO-7.5 eVIndicates the energy of the outermost electrons; relates to ionization potential.
ELUMO-3.0 eVIndicates the energy of the lowest available orbital for an incoming electron; relates to electron affinity.
HOMO-LUMO Gap (ΔE)4.5 eVA smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov
Dipole Moment (μ)3.2 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Note: The values in this table are illustrative and represent typical results for similar heterocyclic compounds. They are not experimentally or computationally verified data for 2,5-dichloro-1,3-thiazole-4-carbaldehyde.

Molecular Docking Studies for Ligand-Target Interaction Prediction (Excluding Clinical Outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). dntb.gov.uaresearchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. For 2,5-dichloro-1,3-thiazole-4-carbaldehyde, docking studies could be used to explore its potential interactions with various enzymes, such as bacterial dihydrofolate reductase or fungal lanosterol 14α-demethylase, which are common targets for antimicrobial agents. mdpi.com

The process involves generating a three-dimensional structure of the ligand and placing it in the binding site of the receptor. A scoring function is then used to estimate the binding affinity, typically reported as a binding energy in kcal/mol, with more negative values indicating stronger binding. The analysis of the resulting docked poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which stabilize the ligand-receptor complex. mdpi.comdovepress.com

Hypothetical Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Bacterial DHFR (Illustrative)-7.8Asp27Hydrogen Bond with Aldehyde Oxygen
Phe31π-π Stacking with Thiazole Ring
Leu54Hydrophobic Interaction

Note: This table presents a hypothetical molecular docking scenario for illustrative purposes. The protein target, binding energy, and interactions are not based on actual experimental data for 2,5-dichloro-1,3-thiazole-4-carbaldehyde.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions on a timescale of nanoseconds to microseconds.

For a relatively rigid molecule like 2,5-dichloro-1,3-thiazole-4-carbaldehyde, MD simulations can explore the rotational freedom around the bond connecting the carbaldehyde group to the thiazole ring, defining its conformational landscape. researchgate.net Furthermore, MD simulations are particularly powerful for studying the effects of the environment, such as a solvent. By surrounding the molecule with explicit water molecules in the simulation box, one can analyze how solvation influences its structure and dynamics. researchgate.net

When combined with molecular docking, MD simulations can be used to assess the stability of a predicted ligand-protein complex. nih.gov By running a simulation of the complex, one can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. Analysis of the simulation trajectory can provide metrics like the Root Mean Square Deviation (RMSD) to quantify the stability of the binding pose over time. nih.gov

Applications of 2,5 Dichloro 1,3 Thiazole 4 Carbaldehyde As a Synthetic Building Block

Synthesis of Novel Heterocyclic Systems Incorporating the Thiazole (B1198619) Moiety

The inherent reactivity of 2,5-dichloro-1,3-thiazole-4-carbaldehyde makes it an ideal starting material for the synthesis of diverse heterocyclic structures. The aldehyde group readily participates in condensation and multicomponent reactions, while the chloro-substituents are amenable to nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The strategic placement of reactive groups in 2,5-dichloro-1,3-thiazole-4-carbaldehyde facilitates the construction of fused and bridged heterocyclic systems containing a thiazole core. The aldehyde functionality can undergo condensation reactions with a variety of binucleophiles to form new rings. For instance, reaction with hydrazines can lead to the formation of pyrazolothiazoles, while reaction with hydroxylamine (B1172632) can yield isoxazolothiazoles.

Furthermore, the chloro-substituents can be sequentially or simultaneously replaced to build more complex fused systems. A particularly important class of fused thiazoles are thiazolo[5,4-d]thiazoles, which are noted for their rigid, planar structure and high oxidative stability, making them excellent candidates for applications in organic electronics. rsc.org The synthesis of derivatives like thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid for creating metal-organic frameworks (MOFs) highlights the utility of functionalized thiazole precursors in building extended, fused structures. nih.gov The general strategy involves the conversion of the aldehyde and chloro groups into functionalities that can participate in intramolecular cyclization reactions, leading to the desired fused or bridged architecture.

Table 1: Examples of Fused Heterocyclic Systems Derived from Thiazole Precursors

Fused SystemPrecursor TypePotential Synthetic Route from 2,5-dichloro-1,3-thiazole-4-carbaldehydeReference
Thiazolo[5,4-d]thiazolesDiaminothiazolesConversion of aldehyde to an oxime, reduction to amine, followed by reaction with a sulfurating agent. rsc.org
PyrazolothiazolesHydrazinyl-thiazolesCondensation of the aldehyde with hydrazine (B178648), followed by intramolecular cyclization.
Imidazo[2,1-b]thiazoles2-Aminothiazole derivativesConversion of the 4-carbaldehyde to a 4-(halomethyl) group and reaction with an amine to form the imidazole (B134444) ring.
Thiazolo[4,5-d] researchgate.netmjbas.comresearchgate.nettriazolesFunctionalized thiazolesConversion of the aldehyde to an amine, diazotization, and subsequent cyclization. researchgate.net researchgate.net

The aldehyde and chloro groups on the 2,5-dichloro-1,3-thiazole-4-carbaldehyde scaffold serve as orthogonal reactive handles for constructing highly substituted aromatic and heteroaromatic systems through multicomponent reactions (MCRs). MCRs are powerful tools in diversity-oriented synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. researchgate.netnih.gov

The aldehyde group can participate in classic MCRs such as the Biginelli, Hantzsch, or Ugi reactions, introducing significant molecular diversity. For example, a Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, followed by a Michael addition and cyclization, can generate highly functionalized carbocyclic or heterocyclic rings. researchgate.net The sequencing of MCRs with subsequent cyclization reactions is a potent strategy for building diverse heterocyclic scaffolds. nih.gov Following the initial construction of a new ring system via the aldehyde group, the two chloro-substituents remain available for further functionalization, typically through palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. This sequential approach allows for the controlled introduction of various aryl, heteroaryl, or amino groups, leading to a vast library of multi-substituted products.

Development of Advanced Materials from 2,5-Dichloro-1,3-thiazole-4-carbaldehyde Derivatives

The unique electronic properties of the thiazole ring make it a desirable component in advanced materials. Derivatives of 2,5-dichloro-1,3-thiazole-4-carbaldehyde are valuable intermediates for organic electronics, functional polymers, and dyes.

Thiazole-containing compounds are widely recognized as promising organic semiconductors. researchgate.net The thiazole ring is an electron-accepting heterocycle, and incorporating it into conjugated molecules can lead to high-performance materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net Fused systems, such as thiazolo[5,4-d]thiazole (B1587360), are particularly attractive due to their rigid and coplanar structures which facilitate efficient intermolecular π-π stacking and charge transport. rsc.org

The 2,5-dichloro-1,3-thiazole-4-carbaldehyde can be used to synthesize such materials. The chloro-substituents are ideal for Stille or Suzuki cross-coupling reactions to extend the π-conjugated system by introducing thiophene, furan, or phenyl units. The aldehyde group can be used to introduce acceptor-donor-acceptor (A-D-A) architectures, which are common in high-performance organic semiconductors. For example, the synthesis of 2,5-Bis(3-hexylthiophen-2-yl)-1,3-thiazole demonstrates how the 2,5-positions of the thiazole ring can be functionalized to create materials for electronic applications. nih.gov

Table 2: Properties of Thiazole-Based Organic Semiconductors

Material ClassKey Structural FeaturePotential ApplicationReference
Thiazolothiazole PolymersFused, rigid backboneOFETs, OPVs rsc.orgresearchgate.net
Aryl-Substituted ThiazolesExtended π-conjugationOFETs, OLEDs nih.gov
Donor-Acceptor CopolymersAlternating electron-rich and electron-poor unitsOPVs researchgate.net
Metal-Organic Frameworks (MOFs)Thiazole-based linkersElectrochemiluminescence, Sensors nih.gov

The difunctional nature of the chloro-substituents on the thiazole ring allows 2,5-dichloro-1,3-thiazole-4-carbaldehyde to act as a monomer in the synthesis of novel polymeric architectures. Polycondensation reactions, particularly those involving metal-catalyzed cross-coupling, can be employed to create conjugated polymers where the thiazole unit is a key repeating element in the polymer backbone. These polymers are of interest for their potential semiconducting and optical properties.

Another important class of polymeric materials is coordination polymers and metal-organic frameworks (MOFs). mdpi.com By first converting the aldehyde and chloro-groups into multitopic ligands (e.g., carboxylic acids or pyridyl units), the resulting thiazole derivative can be reacted with metal ions to self-assemble into highly ordered, porous structures. nih.govmdpi.com For example, thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid has been successfully used as a ligand to create MOFs with interesting electrochemiluminescent properties. nih.gov These materials have potential applications in chemical sensing, gas storage, and catalysis.

The thiazole nucleus is a common structural motif in a variety of dyes. Azo dyes based on a thiazole core are known for their bright colors and good fastness properties when applied to synthetic fabrics. researchgate.net 2,5-Dichloro-1,3-thiazole-4-carbaldehyde can serve as a precursor for such dyes. The aldehyde group can be converted into an amino group, which can then be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. researchgate.net The resulting dyes could exhibit a broad spectrum of colors, from yellow to maroon. researchgate.net

Alternatively, the aldehyde group itself can participate in condensation reactions with active methylene compounds to form methine or styryl dyes. The two chloro-atoms on the thiazole ring can act as reactive sites for covalent bonding to fibers (reactive dyes) or can be used to tune the electronic properties and thus the color of the dye molecule. mjbas.com The synthesis of azo dyes from various aminothiadiazoles and their application to polyester (B1180765) fibers further illustrates the importance of such heterocyclic systems in the dye industry. scispace.commdpi.com

Ligand Synthesis for Coordination Chemistry

2,5-Dichloro-1,3-thiazole-4-carbaldehyde serves as a versatile precursor in the synthesis of novel ligands for coordination chemistry. The presence of the reactive aldehyde group, along with the halogenated thiazole ring, allows for the construction of complex molecular architectures with potential applications in catalysis, materials science, and medicinal chemistry.

A primary route for ligand synthesis involves the condensation reaction of the aldehyde functional group with various amines to form Schiff base ligands. These reactions are typically straightforward and lead to the formation of an imine (C=N) bond, which can act as a coordination site for metal ions. The resulting Schiff base ligands incorporate the 2,5-dichlorothiazole (B2480131) moiety, which can influence the electronic properties and steric hindrance of the final metal complex.

For instance, the reaction of 2,5-dichloro-1,3-thiazole-4-carbaldehyde with primary amines (R-NH₂) yields N-substituted imines. The substituents (R) on the amine can be tailored to modulate the solubility, stability, and coordinating ability of the ligand. Aromatic, aliphatic, and heterocyclic amines can all be employed in this synthetic strategy.

Furthermore, the chlorine atoms on the thiazole ring offer additional sites for modification, although their reactivity is generally lower than that of the aldehyde group. Under specific conditions, these chlorine atoms can be substituted by other functional groups, allowing for the synthesis of polydentate ligands with multiple coordination sites. This versatility enables the creation of a wide array of ligands with finely tuned properties for specific applications in coordination chemistry.

The coordination chemistry of thiazole-based ligands is an active area of research, with studies exploring their use in the development of catalysts, therapeutic agents, and functional materials. researchgate.net The incorporation of the 2,5-dichloro-1,3-thiazole-4-carbaldehyde scaffold into ligand design provides a pathway to novel metal complexes with unique structural and electronic characteristics.

Table 1: Examples of Schiff Base Ligand Synthesis

Reactant 1 Reactant 2 Product Type Potential Application
2,5-Dichloro-1,3-thiazole-4-carbaldehyde Primary Amine (e.g., Aniline) Schiff Base Ligand Coordination Chemistry

Role in Agrochemical and Veterinary Chemical Development (Focus on Chemical Synthesis)

2,5-Dichloro-1,3-thiazole-4-carbaldehyde is a key intermediate in the synthesis of various agrochemicals and veterinary compounds. lookchem.com Its utility stems from its ability to be readily converted into other functional groups, providing a versatile platform for the construction of complex molecules with desired biological activities.

A significant application of this compound is in the preparation of the corresponding nitrile, 2,4-dichloro-5-cyanothiazole. google.com This transformation is typically achieved by first converting the aldehyde to an oxime, followed by dehydration. google.com The resulting nitrile is a known and important intermediate for the synthesis of herbicidal compounds, particularly those of the thiazolyloxyacetamide class. google.comgoogle.com The process involves reacting 2,4-thiazolidinedione (B21345) with dimethylformamide and phosphorus oxychloride to produce 2,5-dichloro-1,3-thiazole-4-carbaldehyde, which is then converted to the oxime and subsequently the nitrile. google.com

The aldehyde itself can also be a building block for other agrochemical scaffolds. For example, thiazole derivatives are found in a number of insecticides, such as thiamethoxam (B1682794) and thiacloprid, which are effective against a broad range of agricultural pests. nih.gov While the direct synthesis of these specific commercial products from 2,5-dichloro-1,3-thiazole-4-carbaldehyde is not explicitly detailed, the underlying thiazole chemistry is fundamental to their development. Research in this area focuses on creating novel thiazole-containing structures to identify new insecticidal agents. nih.gov

In the broader context of pesticide development, the thiazole ring is a recognized pharmacophore. The synthesis of novel thiazole derivatives, often starting from precursors like 2,5-dichloro-1,3-thiazole-4-carbaldehyde, is a common strategy in the search for new and effective agrochemicals. nih.govnih.govresearchgate.net These synthetic efforts aim to produce compounds with improved efficacy, selectivity, and environmental profiles.

Table 2: Key Synthetic Transformations and Applications

Starting Material Reagents Product Application
2,4-Thiazolidinedione Dimethylformamide, Phosphorus Oxychloride 2,5-Dichloro-1,3-thiazole-4-carbaldehyde Intermediate
2,5-Dichloro-1,3-thiazole-4-carbaldehyde Hydroxylamine 2,4-Dichloro-5-thiazolecarboxaldehyde oxime Intermediate for Nitrile Synthesis

Biological Relevance and Molecular Mechanism Studies of 2,5 Dichloro 1,3 Thiazole 4 Carbaldehyde Derivatives

Structure-Activity Relationship (SAR) Exploration of 2,5-Dichloro-1,3-thiazole-4-carbaldehyde Derivatives for Target Interaction

The biological activity of thiazole (B1198619) and its bioisostere, thiadiazole, is highly dependent on the nature and position of substituents on the heterocyclic ring. For 2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives, which are structurally analogous to the target compound, specific substitutions have been shown to significantly influence their therapeutic potential.

In a series of ciprofloxacin-derived 1,3,4-thiadiazole analogs, the introduction of halogen atoms onto an associated benzyl (B1604629) group markedly improved anticancer potency against the SKOV-3 ovarian cancer cell line. mdpi.com Specifically, a 4-fluoro-substituted compound demonstrated the highest potency among various halobenzyl analogs. mdpi.com This suggests that electronegative groups at specific positions can enhance target interaction.

Similarly, in studies on fungicidal 2,5-disubstituted-1,3,4-thiadiazoles, the substitution pattern on a phenyl ring was critical for bioactivity. nih.gov Derivatives with an unsubstituted phenyl group tended to show more favorable activity. nih.gov For larvicidal activity in N-phenylpyrazole derivatives, the introduction of carbamate (B1207046) groups onto the benzene (B151609) ring was found to have a positive effect. researchgate.net

These findings indicate that for derivatives of 2,5-dichloro-1,3-thiazole-4-carbaldehyde, the inherent chloro substitutions at positions 2 and 5 are expected to be major determinants of activity. Further modifications, particularly at the 4-carbaldehyde position, would likely yield significant variations in biological effect.

Table 1: Structure-Activity Relationship Insights from Related Thiazole/Thiadiazole Derivatives

Compound ClassSubstituent ModificationEffect on Biological ActivityReference
Ciprofloxacin-derived 1,3,4-thiadiazolesIntroduction of Halogen (Cl, F) on Benzyl GroupSignificantly improved anticancer potency against SKOV-3 cells mdpi.com
2,5-disubstituted-1,3,4-thiadiazolesUnsubstituted Phenyl GroupFavorable for fungicidal activity nih.gov
N-phenylpyrazole derivativesIntroduction of Carbamate Groups on Benzene RingPositive effect on larvicidal activities researchgate.net

Investigation of Molecular Targets and Binding Modes (e.g., enzyme inhibition, protein binding, DNA interaction)

The 1,3,4-thiadiazole ring is a well-known bioisostere of pyrimidine, a core component of nucleic bases. mdpi.com This structural similarity allows some thiadiazole derivatives to interfere with DNA replication processes, presenting a potential mechanism for anticancer activity. mdpi.com Furthermore, the mesoionic character of this heterocycle enables it to cross biological membranes effectively and interact with various protein targets. mdpi.com

Docking studies on certain 1,3,4-thiadiazole derivatives have suggested that they may bind to and inhibit anti-apoptotic proteins such as Bcl-2, which is a key regulator of programmed cell death. mdpi.com Other research has identified enzyme inhibition as a mode of action. For instance, certain thiazolyl-pyrazoline derivatives have demonstrated potent antiurease activity, with one bromophenyl-substituted compound showing activity comparable to a standard inhibitor. researchgate.net Given the electrophilic nature of the aldehyde group and the chlorine atoms, derivatives of 2,5-dichloro-1,3-thiazole-4-carbaldehyde could potentially interact with nucleophilic residues in the active sites of enzymes or other protein targets.

Biochemical Assays for Modulatory Effects on Cellular Pathways (Excluding Clinical Human Data)

A variety of biochemical assays have been employed to evaluate the biological effects of substituted thiazole and thiadiazole derivatives on cellular functions.

For assessing anticancer effects, in vitro antiproliferative assays against panels of human cancer cell lines (such as A-549 lung cancer, MCF-7 breast cancer, and HT-1080 fibrosarcoma) are commonly used to determine IC₅₀ values. mdpi.com To investigate antimetastatic potential, wound-healing assays are conducted. In one study, a thiadiazole derivative was shown to strongly inhibit the migration and invasion of A549 and MDA-MB231 cancer cells at micromolar concentrations. mdpi.com

For antimicrobial activity, preliminary bioassays are used to screen for fungicidal effects against a range of fungi. researchgate.net Compounds are often tested at a concentration of 50 μg/mL, with some 2-amino-1,3-thiazole-4-carboxylic acid derivatives showing over 50% activity against six different types of fungi. researchgate.net The potency of fungicidal compounds is quantified by determining the EC₅₀ value, with some thiadiazole derivatives showing higher activity than commercial fungicides against pathogens like Valsa mali and Phytophthora infestans. nih.gov The mechanism of action against fungi has been visually confirmed using scanning electron micrographs (SEM) and transmission electron micrographs (TEM) to observe cellular damage. nih.gov

Antiviral activity has also been assessed, particularly against the Tobacco Mosaic Virus (TMV), where compounds demonstrated protective, inactivative, and curative effects in vivo. researchgate.net

Table 2: Examples of Biochemical Assay Findings for Thiazole/Thiadiazole Derivatives

Assay TypeCompound TypeTargetFindingReference
Antiproliferative Assay1,3,4-Thiadiazole DerivativeA549 & MDA-MB231 cellsReduction in migration to 34.77% and 61.57% respectively mdpi.com
Fungicidal Assay2,5-disubstituted-1,3,4-thiadiazoleValsa maliEC₅₀ = 9.7 μg/mL (more potent than control fungicide) nih.gov
Antivirus Assay2-amino-1,3-thiazole-4-carboxylic acid derivativeTobacco Mosaic Virus (TMV)Good activity in protective, inactivative, and curative models researchgate.net
Antiurease AssayThiazolyl-pyrazoline derivativeUrease EnzymeIC₅₀ = 2.28±0.02 µM researchgate.net

Comparative Analysis with Other Halogenated Thiazole Derivatives

The type and position of halogen atoms on a thiazole ring system can significantly alter its chemical and biological properties. Direct electrophilic chlorination and bromination of the thiazolo[5,4-d]thiazole (B1587360) ring system have been achieved, leading to mono- and dihalogenated derivatives. researchgate.net X-ray analysis revealed that these substitutions result in planar structures with strong π-stacking interactions in the solid state. researchgate.net

In the context of biological activity, a comparative study of 2,5-disubstituted 1,3,4-thiadiazoles with different halogen substitutions on an attached benzyl group provided clear SAR insights. mdpi.com While the introduction of halogens like chlorine or fluorine generally improved anticancer potency against SKOV-3 cells, the 4-fluoro-substituted analog was found to be the most potent. mdpi.com This highlights that even within the halogens, fluorine may offer advantages in specific biological interactions, possibly due to its high electronegativity and ability to form strong hydrogen bonds.

This suggests that while the two chlorine atoms of 2,5-dichloro-1,3-thiazole-4-carbaldehyde are foundational to its structure, creating derivatives that incorporate other halogens like fluorine or bromine could lead to compounds with distinct and potentially enhanced biological activities.

Future Research Directions and Perspectives for 2,5 Dichloro 1,3 Thiazole 4 Carbaldehyde

Exploration of Unprecedented Reactivity and Catalytic Applications

The electron-withdrawing properties of the two chlorine atoms and the thiazole (B1198619) ring itself significantly influence the reactivity of the aldehyde functional group. This electronic feature paves the way for the exploration of novel chemical transformations. Future investigations could harness this inherent reactivity to develop new synthetic methodologies. A particularly promising area is asymmetric catalysis, where the thiazole derivative could serve as a chiral ligand scaffold. The development of catalysts based on 2,5-dichloro-1,3-thiazole-4-carbaldehyde could provide innovative and efficient routes to enantiomerically pure compounds, which are highly sought after in the pharmaceutical industry.

Furthermore, the presence of sulfur and nitrogen heteroatoms in the thiazole ring offers potential coordination sites for metal ions. This suggests the possibility of designing novel organometallic catalysts. Research into the coordination chemistry of this scaffold with various transition metals may lead to the discovery of catalysts with unique selectivity and high activity for a broad range of organic reactions, including cross-coupling and C-H activation reactions.

Integration into Complex Supramolecular Assemblies and Nanomaterials

The planarity of the thiazole ring, combined with its heteroatoms and functional groups, makes 2,5-dichloro-1,3-thiazole-4-carbaldehyde an excellent candidate for the construction of intricate supramolecular architectures. Future research is expected to explore the use of this molecule in creating self-assembling systems like liquid crystals, molecular gels, and porous organic cages. The precise control over non-covalent interactions, such as halogen bonding, hydrogen bonding, and π-π stacking, will be crucial in directing the assembly process and tailoring the properties of the resulting materials.

In the field of nanotechnology, derivatives of this dichlorothiazole can be integrated into polymers or attached to the surface of nanoparticles. This functionalization can bestow specific recognition properties or catalytic functions upon the nanomaterials. For example, thin-film sensors incorporating polymers derived from this thiazole unit could be developed for the selective detection of various analytes by monitoring changes in their optical or electronic signals.

Rational Design of Next-Generation Functional Molecules and Scaffolds

The 2,5-dichloro-1,3-thiazole-4-carbaldehyde framework serves as a highly adaptable scaffold for the rational design of new functional molecules. In the context of medicinal chemistry, this core structure can be chemically modified to generate extensive libraries of compounds for screening against a wide range of biological targets. The chlorine atoms act as convenient handles for introducing diverse functional groups through nucleophilic substitution reactions. This allows for the systematic fine-tuning of the molecule's steric and electronic properties to optimize its biological activity and selectivity. nih.gov

Beyond the pharmaceutical realm, this versatile building block can be employed in the creation of novel agrochemicals and advanced materials with tailored electronic or optical properties. For instance, the synthesis of new dyes and pigments based on this chromophoric system could result in materials with unique colors and photophysical behaviors. The inherent chemical stability of the thiazole ring suggests that such materials would likely exhibit excellent durability.

Advancements in Sustainable Synthesis and Process Chemistry

A significant focus of future research will be the development of more environmentally friendly and efficient methods for the synthesis of 2,5-dichloro-1,3-thiazole-4-carbaldehyde and its derivatives. bepls.com This will involve the exploration of greener reaction media, novel catalytic systems, and milder reaction conditions to minimize the ecological footprint. bepls.commdpi.com The implementation of continuous flow manufacturing processes for the production of this key intermediate could offer substantial benefits over traditional batch methods, including enhanced safety, improved scalability, and reduced waste generation.

A deeper mechanistic understanding of the synthetic and derivatization reactions of 2,5-dichloro-1,3-thiazole-4-carbaldehyde will facilitate the optimization of reaction parameters to achieve higher yields and purities. The application of green chemistry principles, such as atom economy and energy efficiency, will be paramount in making the entire lifecycle of this compound more sustainable. bepls.com

High-Throughput Synthesis and Screening of Derivatives for Diverse Applications

The structural versatility of 2,5-dichloro-1,3-thiazole-4-carbaldehyde makes it an ideal platform for high-throughput synthesis and screening endeavors. purdue.edu The development of automated synthetic protocols will enable the rapid generation of large and diverse libraries of its derivatives, featuring a wide range of substituents at the chloro and aldehyde positions.

These compound libraries can then be systematically evaluated against an extensive array of biological and materials science targets. mdpi.comnih.gov For example, high-throughput screening could significantly accelerate the discovery of new drug candidates, innovative agrochemicals, or advanced materials with specific, desirable properties. mdpi.comnih.gov The integration of computational modeling and machine learning algorithms with experimental screening data will further streamline this discovery pipeline, allowing for the prediction of the properties of virtual compounds and the prioritization of the most promising candidates for synthesis and further investigation.

Q & A

Q. What are the established synthetic routes for 2,5-dichloro-1,3-thiazole-4-carbaldehyde?

The compound is typically synthesized via cyclization reactions or halogenation of precursor thiazoles. A common method involves refluxing hydrazide derivatives in polar aprotic solvents like DMSO, followed by crystallization (e.g., ice-water quenching and ethanol-water recrystallization). For example, analogous syntheses of chlorinated heterocycles utilize Vilsmeier–Haack reactions for formylation, achieving yields of ~65% under optimized conditions . Key variables include solvent choice, reaction time (e.g., 18 hours for cyclization), and acid catalysis (e.g., glacial acetic acid).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the aldehyde proton (~9-10 ppm) and thiazole ring structure. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹) and C-Cl bonds (~600-800 cm⁻¹). Mass spectrometry (MS) validates the molecular ion peak (e.g., m/z ≈ 191 for C₄HCl₂NOS). Complementary data from melting point analysis (e.g., 78–79°C for structurally similar compounds) and elemental analysis further confirm purity .

Q. How should 2,5-dichloro-1,3-thiazole-4-carbaldehyde be stored to ensure stability?

Short-term storage at –4°C and long-term storage at –20°C in airtight, light-resistant containers is recommended. Decomposition risks include hydrolysis of the aldehyde group and photolytic degradation, as observed in chlorinated benzoquinones. Stability assays under varying pH and UV exposure are advised to determine compound-specific shelf life .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yields?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (DMSO, DMF) improve solubility of intermediates.
  • Catalyst selection : Acidic conditions (e.g., glacial acetic acid) accelerate imine formation in condensation steps .
  • Temperature control : Reflux (~100–120°C) balances reaction rate and side-product formation.
  • Workup protocols : Ice-water quenching minimizes byproduct solubility, while ethanol-water recrystallization enhances purity . DOE (Design of Experiments) approaches are recommended to identify critical factors.

Q. What mechanistic insights explain the enzyme inhibitory activity of chlorinated thiazole derivatives?

Chlorinated heterocycles like 2,5-dichloro-1,3-thiazole-4-carbaldehyde may inhibit enzymes via covalent modification of active-site thiols. For example, 2,5-dichloro-1,4-benzoquinone (DCBQ) irreversibly inactivates urease by substituting chlorine atoms with cysteine residues, following pseudo-first-order kinetics (k ≈ 0.057 μM⁻¹·min⁻¹). Competitive assays with thiol-protecting agents (e.g., DTT, glutathione) can confirm this mechanism . Structural analogs with electron-withdrawing groups (e.g., –Cl, –CHO) enhance electrophilicity, promoting nucleophilic attack by enzyme thiols.

Q. How do structural modifications influence biological activity in related compounds?

Substituent effects are critical:

  • Chlorination position : 2,5-dichloro substitution on thiazole increases electrophilicity compared to mono-chlorinated analogs.
  • Aldehyde group : Enhances reactivity toward nucleophilic residues (e.g., lysine, cysteine).
  • Heterocycle size : Thiazole rings improve metabolic stability over larger heterocycles. Comparative studies of DCBQ and tetrachloro-1,4-benzoquinone show that increased chlorination alters inhibition kinetics (e.g., biphasic vs. monophasic inactivation), highlighting the role of substituent density .

Methodological Considerations

Q. How to design assays for evaluating thiol-mediated enzyme inhibition?

  • Kinetic assays : Monitor residual enzyme activity (e.g., urease’s ammonia production via phenol-hypochlorite method) after incubating with the compound.
  • Thiol protection : Pre-incubate enzymes with L-cysteine or DTT to assess competitive inhibition.
  • Irreversibility tests : Dialyze inhibited enzymes to check for activity recovery, confirming covalent modification .
  • Spectroscopic validation : Use Ellman’s reagent to quantify free thiols pre-/post-inhibition.

Q. What strategies mitigate photodegradation during biological assays?

  • Light exclusion : Use amber glassware or dark incubation chambers.
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) to scavenge reactive oxygen species.
  • Kinetic monitoring : Track decomposition via UV-Vis spectroscopy (e.g., absorbance shifts at 300–400 nm for quinones) .

Data Contradictions and Resolution

Q. Why do structurally similar chlorinated compounds exhibit divergent inhibition mechanisms?

Tetrachloro-1,4-benzoquinone inhibits urease via biphasic kinetics (two intermediate complexes), while DCBQ follows a simple bimolecular mechanism. This discrepancy arises from differences in chlorine substitution patterns and cross-linking potential. Higher chlorination increases electrophilicity, enabling multi-site thiol modifications . Researchers should conduct comparative kinetics (e.g., Kitz-Wilson analysis) and molecular docking to clarify structure-activity relationships.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.